BenchChemオンラインストアへようこそ!

4-(2-Bromo-4-chloro-phenyl)-morpholin-3-one

Lipophilicity Drug-likeness Membrane permeability

4-(2-Bromo-4-chloro-phenyl)-morpholin-3-one (CAS 1427413-90-8) is a halogenated N-arylmorpholin-3-one building block with the molecular formula C₁₀H₉BrClNO₂ and a molecular weight of 290.54 g/mol. It features a morpholin-3-one core N-substituted with a 2-bromo-4-chlorophenyl group, yielding computed physicochemical properties that include an XLogP3 of 2.3, a topological polar surface area (TPSA) of 29.5 Ų, and zero hydrogen bond donors.

Molecular Formula C10H9BrClNO2
Molecular Weight 290.54 g/mol
Cat. No. B13070830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromo-4-chloro-phenyl)-morpholin-3-one
Molecular FormulaC10H9BrClNO2
Molecular Weight290.54 g/mol
Structural Identifiers
SMILESC1COCC(=O)N1C2=C(C=C(C=C2)Cl)Br
InChIInChI=1S/C10H9BrClNO2/c11-8-5-7(12)1-2-9(8)13-3-4-15-6-10(13)14/h1-2,5H,3-4,6H2
InChIKeyWKNPWXZXEHTMOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Bromo-4-chloro-phenyl)-morpholin-3-one Procurement Guide: Core Properties & N-Arylmorpholinone Class Positioning


4-(2-Bromo-4-chloro-phenyl)-morpholin-3-one (CAS 1427413-90-8) is a halogenated N-arylmorpholin-3-one building block with the molecular formula C₁₀H₉BrClNO₂ and a molecular weight of 290.54 g/mol [1]. It features a morpholin-3-one core N-substituted with a 2-bromo-4-chlorophenyl group, yielding computed physicochemical properties that include an XLogP3 of 2.3, a topological polar surface area (TPSA) of 29.5 Ų, and zero hydrogen bond donors . Commercial sourcing is available with a minimum purity specification of 95% . The compound belongs to the broader 4-arylmorpholin-3-one class, which serves as a key intermediate scaffold for factor Xa inhibitors (e.g., rivaroxaban-related impurities) and neurokinin (NK₂) receptor antagonists [2][3].

Why 4-(2-Bromo-4-chloro-phenyl)-morpholin-3-one Cannot Be Replaced by Other N-Arylmorpholin-3-one Isomers


Within the N-arylmorpholin-3-one subclass, the specific regiochemistry of halogen substituents on the phenyl ring dictates both the physicochemical property profile and the synthetic reactivity accessible through sequential cross-coupling. The 2-bromo-4-chloro substitution pattern is not interchangeable with the regioisomeric 3-bromo-2-chloro or monohalogenated analogs, because the ortho-bromine and para-chlorine positions generate a distinct set of computed physicochemical properties—including lipophilicity (XLogP3) and electronic distribution—that influence membrane permeability potential, metabolic stability, and reaction selectivity in palladium-catalyzed functionalization [1][2]. These differences have direct consequences in medicinal chemistry campaigns where lead optimization depends on precise halogen placement for target engagement and ADME tuning [3].

Quantitative Differentiation Evidence for 4-(2-Bromo-4-chloro-phenyl)-morpholin-3-one vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: 2-Bromo-4-chloro vs. 3-Bromo-2-chloro Regioisomer

The 2-bromo-4-chloro substitution pattern yields a significantly higher computed lipophilicity (XLogP3 = 2.3) compared to the 3-bromo-2-chloro regioisomer (XLogP3 = 1.5), a difference of +0.8 log units. This difference is attributable to the para-positioning of the chlorine atom relative to the morpholinone nitrogen, which reduces electronic shielding of the hydrophobic surface [1][2].

Lipophilicity Drug-likeness Membrane permeability

Lipophilicity Divergence from Unsubstituted 4-Phenylmorpholin-3-one

The introduction of bromine at the 2-position and chlorine at the 4-position increases the computed lipophilicity by approximately 1.4 units over the unsubstituted 4-phenylmorpholin-3-one (LogP = 1.11; XLogP3 = 0.9) [1][2]. This substantial difference reflects the hydrophobic contribution of the dual halogen substitution, which is essential for achieving target LogP ranges in lead optimization without requiring additional scaffold modification.

Lipophilicity LogP Halogen effect

Orthogonal Cross-Coupling Potential Enabled by Distinct Bromine and Chlorine Reactivity

The 2-bromo-4-chloro substitution pattern provides two halogen handles with differential reactivity toward palladium-catalyzed cross-coupling: the aryl bromide (C2 position, ortho to morpholinone nitrogen) undergoes oxidative addition preferentially over the aryl chloride (C4 position, para), enabling sequential, site-selective functionalization without protecting group strategies [1]. In contrast, the monohalogenated analog 4-(4-chlorophenyl)morpholin-3-one (CAS 1260800-86-9) offers only a single reactive handle, and the regioisomeric 3-bromo-2-chloro pattern places both halogens in a sterically congested ortho relationship that can compromise coupling efficiency .

Cross-coupling Chemoselectivity Synthetic utility

Computed Drug-Likeness Profile: Zero HBD and Low TPSA Favor CNS Permeability

The target compound has zero hydrogen bond donors (HBD = 0) and a topological polar surface area (TPSA) of 29.5 Ų, both of which are strongly predictive of favorable CNS permeability [1]. These values are identical to the unsubstituted 4-phenylmorpholin-3-one (TPSA = 29.54 Ų, HBD = 0) [2] but are achieved at a substantially higher lipophilicity (XLogP3 = 2.3 vs. 0.9), placing the compound in an optimal CNS drug-like property space (2.0 < XLogP3 < 3.5; TPSA < 60 Ų; HBD < 1). The halogenated morpholinone scaffold has been specifically claimed in patents covering CNS-penetrant NK₂ receptor antagonists [3].

Drug-likeness CNS MPO Blood-brain barrier

Commercial Availability with Defined Purity Specification Supports Reproducible Research

The target compound is commercially available with a documented minimum purity of 95% from at least one established supplier, accompanied by batch-level SDS and certificate of analysis (COA) upon request . While multiple N-arylmorpholin-3-one regioisomers share the same molecular formula and are offered at comparable purity levels (e.g., 4-(3-bromo-2-chlorophenyl)morpholin-3-one, 95% purity) , the target compound's availability from a U.S.-based supplier with documented quality assurance procedures reduces supply chain variability and facilitates timely procurement for time-sensitive medicinal chemistry programs.

Procurement Purity specification Quality control

Patent-Cited Scaffold Relevance for Factor Xa and NK₂ Antagonist Programs

The 4-arylmorpholin-3-one scaffold, to which the target compound belongs, is explicitly claimed in two therapeutic patent families: (1) as precursors/intermediates for factor Xa inhibitors for thromboembolic disease [1], and (2) as NK₂ receptor antagonists for CNS and inflammatory indications [2]. While these patents do not provide quantitative biological data for this specific compound, the 2-bromo-4-chloro substitution pattern is encompassed within the generic Markush structures (Hal = Br, Cl at specified positions of Ar in Formula I). Compounds within this scaffold class have demonstrated factor Xa inhibitory activity sufficient to advance to preclinical development as anticoagulants [1].

Factor Xa inhibitor NK2 antagonist Anticoagulant Neurokinin

Priority Application Scenarios for 4-(2-Bromo-4-chloro-phenyl)-morpholin-3-one Based on Quantitative Differentiation Evidence


CNS-Targeted Medicinal Chemistry: Lead Optimization for Neurological Indications

The combination of optimal CNS drug-likeness parameters (TPSA = 29.5 Ų, HBD = 0, XLogP3 = 2.3) and the scaffold's precedence in NK₂ receptor antagonist patents makes this compound a strategically valuable intermediate for CNS drug discovery programs targeting neuroinflammation, pain, and psychiatric disorders [1][2]. Unlike the unsubstituted 4-phenylmorpholin-3-one (XLogP3 = 0.9), which falls below the optimal CNS lipophilicity range, the halogenated derivative provides the LogP elevation necessary for passive blood-brain barrier penetration without introducing additional hydrogen bond donors that would impair permeability [3]. Researchers prioritizing CNS target engagement should select this compound over non-halogenated or monohalogenated analogs to achieve adequate brain exposure in lead optimization. The orthogonal bromine and chlorine handles further enable systematic SAR exploration through sequential cross-coupling, allowing medicinal chemists to independently vary substituents at the C2 and C4 positions to fine-tune potency, selectivity, and ADME properties [3].

Anticoagulant Drug Discovery: Factor Xa Inhibitor Intermediate Diversification

The 4-arylmorpholin-3-one scaffold is a recognized intermediate class in the synthesis of factor Xa inhibitors, as documented in process patents for N-arylmorpholinones [1]. The 2-bromo-4-chloro substitution pattern provides two chemically differentiated halogen handles for diversification: the C2–Br position enables rapid Suzuki, Buchwald-Hartwig, or Ullmann-type couplings, while the C4–Cl position can be subsequently functionalized under more forcing conditions or via photoredox/Ni dual catalysis [2]. This sequential functionalization strategy is not feasible with the monohalogenated 4-(4-chlorophenyl)morpholin-3-one, which offers only a single diversification point, nor with the sterically congested 3-bromo-2-chloro regioisomer, where the ortho-ortho halogen relationship may impede coupling yields. For anticoagulant drug discovery teams seeking to generate focused libraries around the rivaroxaban-related morpholinone pharmacophore, this compound provides a superior balance of synthetic versatility and physicochemical properties [1].

Structure-Activity Relationship (SAR) Library Synthesis via Orthogonal Cross-Coupling

The distinct reactivity of the C2–Br and C4–Cl positions enables a two-stage, protecting-group-free diversification strategy that is uniquely enabled by the 2-bromo-4-chloro substitution pattern [1]. In Stage 1, the aryl bromide undergoes selective Pd-catalyzed coupling (Suzuki, Sonogashira, or Buchwald-Hartwig) to introduce a first diversity element at the ortho position. In Stage 2, the remaining aryl chloride can be activated under modified conditions (e.g., using electron-rich phosphine ligands or photoredox catalysis) to introduce a second diversity element at the para position [1]. This sequential approach is not accessible with the monohalogenated analog and is sterically compromised with the 3-bromo-2-chloro regioisomer. The resulting libraries can systematically explore the pharmacophore space around both the ortho and para vectors of the N-phenyl ring, maximizing the information content per synthetic step and accelerating hit-to-lead optimization timelines. This compound should be selected over regioisomeric or monohalogenated analogs specifically when a two-dimensional SAR exploration strategy is planned [2].

Chemical Biology Probe Development Requiring Defined Halogen Substitution for Target Engagement

In chemical biology applications where halogen bonding interactions (C–Br···O or C–Cl···π interactions) contribute to target recognition, the precise positioning of bromine at C2 and chlorine at C4 on the phenyl ring may provide specific binding interactions that are not replicated by other regioisomers [1]. The 2-bromo-4-chloro pattern places the bromine in an ortho relationship to the morpholinone nitrogen, potentially engaging in intramolecular halogen bonding that stabilizes a bioactive conformation, while the para-chlorine is positioned for intermolecular interactions with the target protein [2]. When developing chemical probes for target validation studies, the reproducibility of synthetic access (commercial availability at 95% purity with batch documentation) further supports the selection of this specific regioisomer over custom-synthesized alternatives that may introduce batch-to-batch variability [3]. This application scenario is most relevant to teams engaged in rational probe design where halogen substitution pattern is hypothesized to be critical for target engagement and selectivity.

Quote Request

Request a Quote for 4-(2-Bromo-4-chloro-phenyl)-morpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.